
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring . This method ensures high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost, efficiency, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit viral DNA synthesis by incorporating into the viral DNA chain, leading to chain termination. This mechanism is similar to that of other antiviral agents like acyclovir .
Comparison with Similar Compounds
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Acyclovir: An antiviral drug used to treat herpes simplex and herpes zoster.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives
Properties
Molecular Formula |
C5H6ClN5O |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H/i1T; |
InChI Key |
IBAOFQIOOBQLHE-PXDSPCEXSA-N |
Isomeric SMILES |
[3H]C1=NC2=C(N1)N=C(NC2=O)N.Cl |
Canonical SMILES |
C1=NC2=C(N1)N=C(NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


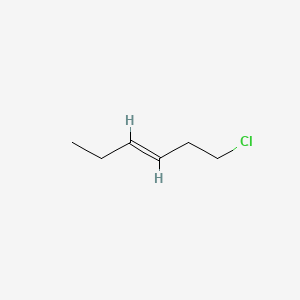
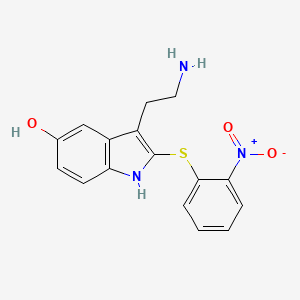
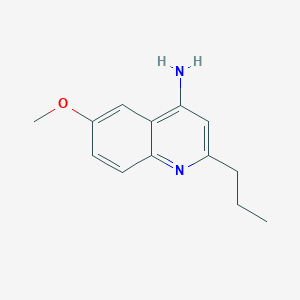
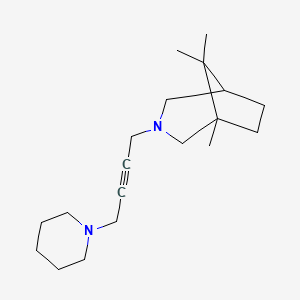

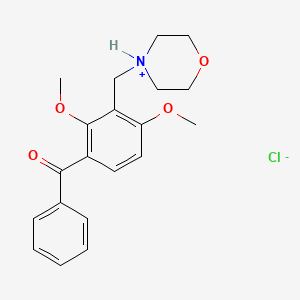


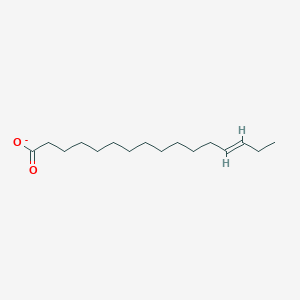
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
